1-(4-pyridylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine
Description
1-(4-Pyridylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a piperazine derivative featuring a 4-pyridylmethyl group at the N1 position and a 2,3,4-trimethoxybenzyl moiety at the N4 position.
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-24-18-5-4-17(19(25-2)20(18)26-3)15-23-12-10-22(11-13-23)14-16-6-8-21-9-7-16/h4-9H,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTIAYTYTQBXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and reported biological activities:
Key Observations:
Trimetazidine vs. Target Compound :
- Trimetazidine lacks the 4-pyridylmethyl group but shares the 2,3,4-trimethoxybenzyl core. It acts via metabolic modulation, shifting cardiac energy production from fatty acids to glucose . The pyridyl group in the target compound may alter binding affinity or introduce CNS activity due to pyridine’s heteroaromaticity.
Lomerizine vs. Target Compound: Lomerizine’s bis(4-fluorophenyl)methyl group enhances lipophilicity, favoring blood-brain barrier penetration and calcium channel blockade .
Sulfonamide Derivatives (3a–c) :
- Sulfonyl-substituted analogs (e.g., 3a) demonstrate hybrid activity against ischemia and infections . The pyridyl group in the target compound could similarly enable dual targeting but with distinct mechanisms.
Methoxy Position Isomerism :
- Compounds with 3,4,5-trimethoxybenzyl groups (e.g., 7e) versus 2,3,4-trimethoxybenzyl (target compound) highlight the importance of substitution patterns. The 2,3,4 arrangement may optimize steric and electronic interactions for specific receptor binding.
Potential Therapeutic Advantages and Limitations
- Advantages :
- The 4-pyridylmethyl group may enhance interactions with nicotinic acetylcholine receptors or kinases, expanding therapeutic scope beyond cardioprotection.
- Balanced polarity could improve solubility vs. highly lipophilic analogs like Lomerizine.
- Limitations: Lack of direct activity data necessitates further preclinical validation. Potential metabolic instability due to the pyridine ring’s susceptibility to oxidation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
